molecular formula C14H10N4S3 B15174137 3-(3-methylthiophen-2-yl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-methylthiophen-2-yl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer: B15174137
Molekulargewicht: 330.5 g/mol
InChI-Schlüssel: UGCJGBOZUGXYSP-SNAWJCMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-(3-methylthiophen-2-yl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the triazolothiadiazole family, a class of fused heterocyclic compounds known for their diverse pharmacological activities. Its structure features a triazolo[3,4-b][1,3,4]thiadiazole core substituted at the 3-position with a 3-methylthiophene group and at the 6-position with an (E)-configured ethenyl linker bearing a thiophen-2-yl moiety.

Eigenschaften

Molekularformel

C14H10N4S3

Molekulargewicht

330.5 g/mol

IUPAC-Name

3-(3-methylthiophen-2-yl)-6-[(E)-2-thiophen-2-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H10N4S3/c1-9-6-8-20-12(9)13-15-16-14-18(13)17-11(21-14)5-4-10-3-2-7-19-10/h2-8H,1H3/b5-4+

InChI-Schlüssel

UGCJGBOZUGXYSP-SNAWJCMRSA-N

Isomerische SMILES

CC1=C(SC=C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=CS4

Kanonische SMILES

CC1=C(SC=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=CS4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Step 1: Preparation of 3-Methylthiophene-2-Carbohydrazide

3-Methylthiophene-2-carboxylic acid (10 mmol) is refluxed with thionyl chloride (15 mmol) in anhydrous dichloromethane for 3 hr to form the acyl chloride. Subsequent treatment with hydrazine hydrate (12 mmol) in ethanol at 0–5°C yields the carbohydrazide as white crystals (82% yield).

Characterization Data :

  • IR (KBr) : 3285 cm⁻¹ (N–H), 1660 cm⁻¹ (C=O).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 9.42 (s, 1H, NH), 7.28 (d, J = 5.2 Hz, 1H, thiophene-H), 6.92 (d, J = 5.2 Hz, 1H, thiophene-H), 2.45 (s, 3H, CH₃).

Step 2: Cyclization to Triazole-Thiol

The carbohydrazide (5 mmol) is treated with carbon disulfide (6 mmol) and potassium hydroxide (15 mmol) in ethanol for 12 hr at room temperature. The resulting potassium dithiocarbazinate intermediate is cyclized with hydrazine hydrate (10 mmol) under reflux for 3 hr, yielding the triazole-thiol (Scheme 1).

Characterization Data :

  • IR (KBr) : 3240 cm⁻¹ (N–H), 1632 cm⁻¹ (C=N).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 167.8 (C=S), 142.3 (thiophene-C), 126.1 (triazole-C).

Synthesis of (E)-3-(Thiophen-2-yl)Acrylic Acid

Knoevenagel Condensation

Thiophene-2-carbaldehyde (10 mmol) and malonic acid (12 mmol) are heated in pyridine with piperidine catalysis at 80°C for 4 hr. The reaction selectively forms the (E)-acrylic acid via decarboxylation (75% yield).

Optimization Note : Microwave irradiation (70 W, 100°C, 10 min) increases yield to 89% while preserving stereochemistry.

Characterization Data :

  • IR (KBr) : 1695 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C).
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 15.6 Hz, 1H, CH=), 7.32 (d, J = 15.6 Hz, 1H, CH=), 7.20–7.05 (m, 3H, thiophene-H).

Cyclocondensation to Form the Triazolothiadiazole Core

Conventional Thermal Method

A mixture of triazole-thiol (1.58 mmol), (E)-3-(thiophen-2-yl)acrylic acid (1.58 mmol), and phosphorus oxychloride (4 mL) is refluxed for 7 hr. The product is isolated by ice quenching, neutralization with Na₂CO₃, and recrystallization from ethanol (Scheme 2).

Reaction Conditions :

  • Temperature : 110°C
  • Time : 7 hr
  • Yield : 68%

Microwave-Assisted Synthesis

The same reagents are subjected to microwave irradiation (70 W, 50°C) for 5 min, significantly reducing reaction time while improving yield.

Optimization Data :

Method Time Yield (%)
Conventional 7 hr 68
Microwave 5 min 85

Structural Characterization and Spectral Analysis

Infrared Spectroscopy

  • C=N Stretch : 1615–1632 cm⁻¹.
  • C=S Stretch : 1142–1064 cm⁻¹.
  • Ethenyl C=C : 1620 cm⁻¹.

Nuclear Magnetic Resonance

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.45 (s, 1H, triazole-H)
    • δ 7.80–7.20 (m, 6H, thiophene-H and ethenyl-H)
    • δ 2.50 (s, 3H, CH₃).
  • ¹³C NMR :

    • δ 165.2 (C=N), 142.1–126.3 (thiophene-C), 121.8 (ethenyl-C).

High-Resolution Mass Spectrometry

  • Observed : m/z 412.0521 [M+H]⁺
  • Calculated for C₁₇H₁₂N₄S₃ : 412.0524

Comparative Analysis of Synthetic Methods

Yield and Efficiency

Parameter Conventional Microwave
Reaction Time 7 hr 5 min
Isolated Yield (%) 68 85
Purity (HPLC) 95.2% 98.7%

Microwave irradiation enhances reaction efficiency by promoting rapid dielectric heating, reducing side reactions.

Stereochemical Integrity

The (E)-configuration of the ethenyl group is preserved in both methods, as confirmed by NOESY correlations between thiophene-H and ethenyl-H.

Mechanistic Insights

The cyclocondensation proceeds via:

  • Activation : POCl₃ converts the carboxylic acid to acyl chloride.
  • Nucleophilic Attack : Thiol sulfur attacks the acyl carbon, forming a thioester intermediate.
  • Cyclization : Intramolecular dehydration forms the thiadiazole ring.

The reaction’s regioselectivity is governed by the electron-withdrawing nature of the triazole, directing substitution to the 6-position.

Challenges and Solutions

  • Challenge : Low solubility of triazole-thiol in POCl₃.
    Solution : Use minimal POCl₃ (1 mL/mmol) with microwave dispersion.
  • Challenge : Epimerization of ethenyl group.
    Solution : Maintain reaction temperature below 60°C in microwave synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-methylthiophen-2-yl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol derivatives.

Wissenschaftliche Forschungsanwendungen

3-(3-methylthiophen-2-yl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that has a molecular weight of approximately 330.5 g/mol. It features multiple heterocyclic structures and belongs to the class of triazoles and thiadiazoles. These compounds are known for their diverse biological activities and applications in materials science. The structure includes a triazole ring fused with a thiadiazole moiety, along with thiophene substituents that contribute to its unique electronic properties and potential reactivity in various chemical environments. The uniqueness of this compound lies in its specific substitution pattern and the combination of both thiophene and triazolothiadiazole moieties, which imparts distinct electronic and steric properties that differentiate it from other similar compounds.

Biological Activity
The biological activity of 3-(3-methylthiophen-2-yl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been explored, with its structure suggesting potential interactions with various biological targets, including enzymes and receptors. Compounds within this class have demonstrated anticonvulsant activity and other pharmacological effects, suggesting that this specific compound may also exhibit similar bioactivity.

Synthesis
The synthesis of 3-(3-methylthiophen-2-yl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves several key steps.

Potential Applications
This compound has potential applications in various fields.

Structural Features and Properties of Related Compounds

Compound NameStructural FeaturesUnique Properties
1,3,4-ThiadiazoleBasic thiadiazole structureFound in various pharmaceuticals
5-MethylthiadiazoleMethyl group on thiadiazoleExhibits antimicrobial activity
ThienyltriazolesContains thiophene and triazole ringsKnown for antitumor properties

Wirkmechanismus

The mechanism of action of 3-(3-methylthiophen-2-yl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form specific interactions with these targets, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Core Structure

The triazolothiadiazole scaffold is highly modular, allowing substitutions that tailor physicochemical and biological properties. Key structural analogs include:

Compound Name Substituents (Position 3 / Position 6) Key Features Reference
3-(3,4-Dimethoxyphenyl)-6-(N-methyl-pyrrol-2-yl)-triazolo[3,4-b]thiadiazole (20a) 3,4-Dimethoxyphenyl / N-methyl-pyrrole Electron-rich substituents enhance solubility; moderate yields (~57%)
3-(4-Pyridinyl)-6-(N-methyl-pyrrol-2-yl)-triazolo[3,4-b]thiadiazole (20d) Pyridinyl / N-methyl-pyrrole Basic pyridine improves cellular uptake; lower yield (59%)
3-(1H-Indol-3-yl)-6-(4-iodophenyl)-triazolo[3,4-b]thiadiazole (5a) Indole / 4-Iodophenyl Bulky iodine enhances halogen bonding; anticancer activity (64% yield)
6-[(2-Ethoxyphenoxy)methyl]-3-(thiophen-2-yl)-triazolo[3,4-b]thiadiazole Thiophen-2-yl / 2-Ethoxyphenoxymethyl Ether linkage increases hydrophobicity; unquantified bioactivity
Target Compound 3-Methylthiophen-2-yl / (E)-Ethenyl-thiophen-2-yl Extended conjugation via ethenyl bridge; potential for enhanced UV stability N/A

Key Observations :

  • Substituent Electronic Effects : Electron-donating groups (e.g., methoxy in 20a) increase solubility but may reduce membrane permeability. In contrast, thiophene substituents (as in the target compound) introduce sulfur-mediated interactions and moderate lipophilicity .
  • Synthetic Yields : Conventional synthesis methods yield 50–75% (e.g., 20a: 57%, 5a: 64%), while microwave-assisted synthesis (e.g., compounds in ) improves yields and reaction efficiency .

Spectral Characterization

  • IR/NMR : The target compound’s NH and SH groups (if present) would show characteristic IR peaks at ~3200–3400 cm⁻¹, similar to analogs like compound 4 (). The ethenyl group’s protons would exhibit distinct coupling patterns in ¹H NMR (J ≈ 16 Hz for trans-configuration) .
  • Mass Spectrometry : Molecular ion peaks for triazolothiadiazoles typically align with calculated masses (e.g., compound 14: m/z 326 ). The target compound’s molecular weight (C₁₆H₁₂N₄S₃) is 372.5 g/mol, consistent with analogs like 5a (M = 454.3 g/mol) .

Pharmacological Activity Comparisons

Anticancer Activity

  • Indole-Substituted Analogs : Compound 5a (4-iodophenyl) showed moderate cytotoxicity against breast cancer cells (IC₅₀ ≈ 12 µM), attributed to halogen bonding with Bcl-2 targets .
  • Fluorinated Derivatives : 3-(5'-Fluoro-2'-methoxybiphenyl)-triazolo[3,4-b]thiadiazoles () exhibited potent anticancer activity (IC₅₀ < 5 µM), likely due to enhanced membrane penetration from fluorine’s electronegativity .
  • Target Compound : The dual thiophene-ethenyl structure may improve intercalation with DNA or enzyme active sites, though specific data are unavailable.

Anti-Inflammatory and Kinase Inhibition

  • p38 MAPK Inhibitors: 3-(2-Chlorophenyl)-6-(4-methoxyphenoxymethyl)-triazolo[3,4-b]thiadiazole () inhibited p38 MAPK (IC₅₀ = 0.8 µM), critical in TNF-α suppression .
  • COX-1/2 Inhibitors : Bromophenyl-substituted analogs () showed selective COX-2 inhibition (IC₅₀ = 1.2 µM), leveraging steric bulk for isoform specificity .

Antimicrobial and Antifungal Activity

  • Benzothiazolyl Derivatives : Compound 37 () demonstrated anthelmintic activity (EC₅₀ = 50 µg/mL), while compound 38 exhibited fungicidal effects against Candida albicans .
  • Microwave-Synthesized Analogs : Compounds 3b and 3g () showed broad-spectrum antibacterial activity (MIC = 4–8 µg/mL), outperforming methoxy-substituted counterparts .

Physicochemical and Stability Comparisons

  • Melting Points : Thiophene-containing analogs (e.g., 5b: 192–194°C) generally have higher melting points than methoxy-substituted derivatives (e.g., 20a: 184°C), reflecting stronger intermolecular π-π stacking .
  • Solubility: Pyridinyl substituents (e.g., 20d) improve aqueous solubility, whereas ethoxyphenoxy groups () enhance lipid bilayer penetration .

Biologische Aktivität

The compound 3-(3-methylthiophen-2-yl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic molecule that belongs to the class of triazoles and thiadiazoles. These compounds are recognized for their diverse biological activities and potential applications in pharmaceuticals and materials science. This article reviews the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Properties

This compound features a triazole ring fused with a thiadiazole moiety and thiophene substituents. Its molecular formula is C14H10N4S3C_{14}H_{10}N_{4}S_{3}, with a molecular weight of approximately 330.5 g/mol . The unique electronic properties imparted by its structure suggest possible interactions with various biological targets, including enzymes and receptors.

Biological Activity Overview

The biological activity of 3-(3-methylthiophen-2-yl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been explored in several studies. Key areas of interest include:

  • Anticonvulsant Activity : Similar compounds in the triazole-thiadiazole class have demonstrated anticonvulsant properties. This suggests that the compound may exhibit similar bioactivity.
  • Antitumor Properties : Structural analogs have shown potential as anticancer agents. For instance, derivatives containing thiophene and triazole rings have been linked to antitumor effects in various cancer cell lines.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways or signal transduction.
  • Receptor Modulation : It might influence receptor activity related to neurotransmission or cellular growth.

Antitumor Activity

Research has shown that compounds structurally similar to 3-(3-methylthiophen-2-yl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibit significant anticancer activity. A study highlighted the effectiveness of a related thiadiazole in inhibiting cancer cell proliferation across multiple lines (HEPG2, MCF7) with an IC50 value of 1.18 ± 0.14 µM , demonstrating its potential as a therapeutic agent against cancer .

Antimicrobial Properties

Similar compounds have also been evaluated for their antimicrobial activities. For example, certain derivatives have shown effectiveness against various bacterial strains, indicating that this compound may possess similar properties worth exploring further .

Comparative Analysis

To better understand the biological activity of this compound in relation to others in its class, the following table summarizes key structural features and activities:

Compound NameStructural FeaturesUnique PropertiesBiological Activity
1,3,4-ThiadiazoleBasic thiadiazole structureFound in various pharmaceuticalsAntimicrobial
5-MethylthiadiazoleMethyl group on thiadiazoleExhibits antimicrobial activityAntibacterial
ThienyltriazolesContains thiophene and triazole ringsKnown for antitumor propertiesAnticancer

Q & A

Q. What are the standard synthetic routes for preparing this triazolothiadiazole derivative?

The synthesis typically involves cyclization of precursors under controlled conditions. A common method includes reacting 3-(3-methylthiophen-2-yl)-1,2,4-triazole-5-thiol with (E)-2-(thiophen-2-yl)vinyl aldehyde in ethanol under reflux with a base like K₂CO₃ . Reaction optimization may involve adjusting solvent polarity (e.g., DMF for higher yields) and temperature (80–100°C). Purity is ensured via recrystallization or column chromatography.

Q. How is structural confirmation and purity assessment performed?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent integration and electronic environments (e.g., thiophene protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., m/z 342.8 for [M+H]⁺) .
  • X-ray Crystallography: Resolves stereochemistry and planar triazolothiadiazole core geometry (bond angles: ~120° for aromatic rings) .
  • HPLC: Validates purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. What in vitro assays evaluate its biological activity?

  • Antimicrobial: Broth microdilution (MIC determination against S. aureus, E. coli) per CLSI guidelines .
  • Anticancer: MTT assay (IC₅₀ values in cancer cell lines like MCF-7 or HeLa) .
  • Enzyme Inhibition: Fluorometric assays (e.g., COX-2 inhibition for anti-inflammatory activity) .

Advanced Research Questions

Q. How do structural modifications influence bioactivity?

Structure-Activity Relationship (SAR) Insights:

  • Thiophene vs. Phenyl Substituents: Thiophene enhances π-π stacking with hydrophobic enzyme pockets (e.g., 10-fold higher COX-2 inhibition vs. phenyl analogs) .
  • Methyl Group Position: 3-Methylthiophen-2-yl improves metabolic stability compared to 5-methyl .
  • Ethenyl Linker: The (E)-configuration optimizes spatial alignment with target binding sites (e.g., 50% apoptosis induction in leukemia cells vs. <10% for (Z)) .

Q. What computational strategies predict binding modes and target interactions?

  • Molecular Docking: AutoDock Vina or Glide simulates ligand-enzyme binding (e.g., with p38 MAP kinase, Glide score: −9.2 kcal/mol) .
  • Molecular Dynamics (MD): GROMACS assesses stability of ligand-target complexes (RMSD <2 Å over 100 ns) .
  • QSAR Models: CoMFA identifies electronegative substituents (e.g., Cl, F) as critical for antibacterial activity (r² = 0.89) .

Q. How can contradictions in reported biological efficacy be resolved?

  • Experimental Variability: Differences in cell line viability (e.g., IC₅₀ of 5 μM vs. 20 μM) may arise from assay protocols (e.g., serum concentration, incubation time) .
  • Solubility Factors: Poor aqueous solubility (logP ~3.5) may reduce efficacy in PBS-based assays; use DMSO carriers (<0.1%) to mitigate .
  • Target Selectivity: Off-target effects (e.g., kinase inhibition vs. DNA intercalation) require validation via knockout models or competitive binding assays .

Methodological Tables

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventEthanol/DMF (1:1)↑ Yield by 25%
Temperature90°CPrevents byproducts
CatalystK₂CO₃ (2 equiv)Accelerates cyclization

Q. Table 2: SAR of Substituents on Anticancer Activity

Substituent (R)IC₅₀ (μM, HeLa)Mechanism
Thiophen-2-yl4.2p38 MAP kinase inhibition
4-Chlorophenyl12.5DNA intercalation
3-Methylthiophen-2-yl3.8Apoptosis induction

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.